silane CAS No. 648428-85-7](/img/structure/B12612460.png)
[Dibromo(naphthalen-2-yl)methyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromo(naphthalen-2-yl)methylsilane: is a chemical compound that features a naphthalene ring substituted with a dibromo group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dibromo(naphthalen-2-yl)methylsilane typically involves the bromination of naphthalene followed by the introduction of the trimethylsilyl group. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form dibromonaphthalene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production methods for Dibromo(naphthalen-2-yl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Dibromo(naphthalen-2-yl)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of naphthylmethylsilane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various naphthyl derivatives, while oxidation and reduction reactions can produce hydroxylated or dehalogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Dibromo(naphthalen-2-yl)methylsilane is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to undergo various chemical transformations allows for the creation of molecules with specific biological activities.
Industry: In the industrial sector, Dibromo(naphthalen-2-yl)methylsilane is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mecanismo De Acción
The mechanism of action of Dibromo(naphthalen-2-yl)methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the trimethylsilyl group. These functional groups facilitate interactions with other molecules, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
- Dichloro(naphthalen-2-yl)methylsilane
- Diiodo(naphthalen-2-yl)methylsilane)
- Difluoro(naphthalen-2-yl)methylsilane)
Comparison: Dibromo(naphthalen-2-yl)methylsilane is unique due to the presence of bromine atoms, which impart specific reactivity compared to its chloro, iodo, and fluoro analogs. Bromine atoms are more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability. This makes Dibromo(naphthalen-2-yl)methylsilane a versatile compound for various chemical transformations.
Propiedades
Número CAS |
648428-85-7 |
|---|---|
Fórmula molecular |
C14H16Br2Si |
Peso molecular |
372.17 g/mol |
Nombre IUPAC |
[dibromo(naphthalen-2-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C14H16Br2Si/c1-17(2,3)14(15,16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
Clave InChI |
WVCNWMSIVXXNCK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC2=CC=CC=C2C=C1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



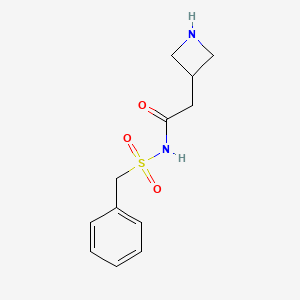
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)

![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
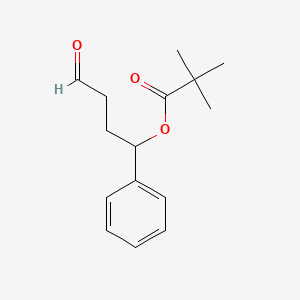
![Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12612420.png)
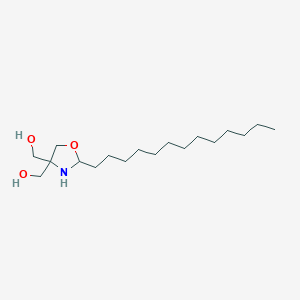
methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone](/img/structure/B12612429.png)
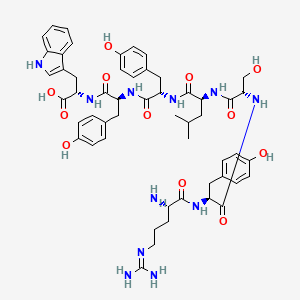
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
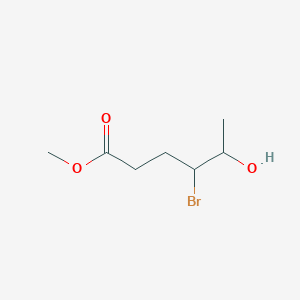
![3-(4-Methylphenyl)-1-[(2-methylphenyl)methyl]-1H-indazole](/img/structure/B12612475.png)
